molecular formula C16H14FNO3S2 B2660321 4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide CAS No. 2380009-93-6

4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide

Cat. No.: B2660321
CAS No.: 2380009-93-6
M. Wt: 351.41
InChI Key: RVVMRBMIJPERCQ-UHFFFAOYSA-N
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Description

4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a fluorine atom, a furan ring, a thiophene ring, and a sulfonamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and sulfonamide sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Catalysts: Palladium (Pd) and platinum (Pt) catalysts are often used in coupling and hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and heterocyclic compounds with furan and thiophene rings. Examples include:

Uniqueness

What sets 4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3S2/c1-11-7-13(17)4-5-16(11)23(19,20)18-9-14-8-12(10-22-14)15-3-2-6-21-15/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVMRBMIJPERCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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